2-Fluoro-3-methylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methylphenyl chloroformate is an organic compound with the molecular formula C8H6ClFO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylphenyl chloroformate typically involves the reaction of 2-fluoro-3-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent safety protocols due to the hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: For carbamate formation, typically in the presence of a base to neutralize the HCl produced.
Alcohols: For esterification, often conducted in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, also in the presence of a base.
Major Products
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
2-Fluoro-3-methylphenyl chloroformate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylphenyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids, forming carbamates, carbonate esters, and mixed anhydrides, respectively. The molecular targets and pathways involved include the formation of stable intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Ethyl Chloroformate: Another chloroformate ester with similar reactivity.
Benzyl Chloroformate: Used for introducing protective groups in organic synthesis.
Uniqueness
2-Fluoro-3-methylphenyl chloroformate is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which can influence its reactivity and the stability of the products formed. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C8H6ClFO2 |
---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
(2-fluoro-3-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClFO2/c1-5-3-2-4-6(7(5)10)12-8(9)11/h2-4H,1H3 |
InChI Key |
UJHHWZHWOLMBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.